molecular formula C18H16N2O3S B2994165 N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1705412-84-5

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Cat. No. B2994165
CAS RN: 1705412-84-5
M. Wt: 340.4
InChI Key: TWAMQKIBHMBQOU-UHFFFAOYSA-N
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Description

“N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide” is a chemical compound with the CAS Number: 877459-36-4 . It has a molecular weight of 340.4 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is N-[3-(benzyloxy)-2-pyridinyl]benzenesulfonamide . The InChI code is 1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 153-158°C .

Scientific Research Applications

Antimicrobial Activity

One notable application of N-pyridin-3-yl-benzenesulfonamide derivatives is their antimicrobial activity. A study by Ijuomah et al. (2022) detailed the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound was synthesized via a one-pot reaction and showed great antimicrobial potential at various concentrations, underscoring its potential as a basis for developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).

Catalytic Applications

In the realm of catalysis, derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide have been explored for their potential in transfer hydrogenation processes. Ruff et al. (2016) synthesized derivatives alongside Cp*IrIIICl complexes for efficient transfer hydrogenation of ketones, diones, and β-ketoesters without the need for dried, degassed substrates, or basic additives. This research highlights the compound's utility in facilitating chemical transformations, making it valuable for synthetic chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Photophysicochemical Properties

The photophysicochemical properties of N-(pyridin-2-yl)benzenesulfonamide derivatives have also been studied, particularly in the context of zinc(II) phthalocyanine complexes. Öncül et al. (2021) synthesized a zinc(II) phthalocyanine derivative with N-(pyridin-2-yl)benzenesulfonamide substituents, investigating its spectroscopic, photophysical, and photochemical properties. The findings suggest promising applications in photocatalysis, leveraging the compound's photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

Furthermore, the anticancer activity of N-(pyridin-2-yl)benzenesulfonamide derivatives has been explored. Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives exhibiting potent in vitro activity against the breast cancer cell line MCF7, with certain compounds displaying higher potency than Doxorubicin, a commonly used chemotherapeutic agent. This research underscores the potential therapeutic applications of these compounds in oncology (Ghorab & Al-Said, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,17-9-2-1-3-10-17)20-14-15-7-6-8-16(13-15)23-18-11-4-5-12-19-18/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMQKIBHMBQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

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